Chitinase -

Chitinase

Catalog Number: EVT-246354
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Chitinases are produced by a variety of organisms, including bacteria, fungi, plants, and animals. They can be classified into two main categories based on their substrate specificity:

  1. Endochitinases: These enzymes cleave internal bonds within the chitin polymer, producing oligosaccharides of varying lengths.
  2. Exochitinases: These enzymes act on the terminal ends of chitin chains, releasing N-acetylglucosamine monomers.

Chitinases are further classified into different families based on their amino acid sequences and structural features, with notable families including Glycoside Hydrolase Family 18 and Family 19.

Synthesis Analysis

Methods and Technical Details

The synthesis of chitinase can be achieved through various fermentation techniques using chitin-rich substrates. Common methods include:

  • Solid-State Fermentation: Utilizes solid substrates such as agricultural waste or fungal biomass to cultivate microorganisms that produce chitinase.
  • Submerged Fermentation: Involves growing microorganisms in liquid media containing chitin or its derivatives as a carbon source.

For example, a study demonstrated the purification of chitinase from Streptomyces species using ammonium sulfate precipitation followed by gel filtration chromatography. The enzyme was characterized for its activity under varying pH and temperature conditions .

Molecular Structure Analysis

Structure and Data

Chitinases exhibit diverse molecular structures, typically consisting of a catalytic domain responsible for substrate binding and hydrolysis. The molecular mass of chitinases can vary significantly; for instance, one study reported a chitinase with a molecular weight of approximately 230 kDa . Structural studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance to elucidate the three-dimensional conformation of these enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Chitinase catalyzes the hydrolysis of chitin through a series of chemical reactions involving the cleavage of glycosidic bonds. The general reaction can be summarized as follows:

 C8H13N1O5 n+nH2OnC8H15N1O4+C8H13N1O5\text{ C}_8\text{H}_{13}\text{N}_1\text{O}_5\text{ }_n+n\text{H}_2\text{O}\rightarrow n\text{C}_8\text{H}_{15}\text{N}_1\text{O}_4+\text{C}_8\text{H}_{13}\text{N}_1\text{O}_5

Here, nn represents the number of repeating units in the chitin polymer. The reaction involves the addition of water (hydrolysis) to break down chitin into smaller oligosaccharides or monomers such as N-acetylglucosamine .

Mechanism of Action

Process and Data

The mechanism by which chitinase acts involves several key steps:

  1. Substrate Binding: The enzyme binds to the chitin substrate at specific active sites.
  2. Catalytic Action: Through an acid-base mechanism, water is added to the glycosidic bond, leading to its cleavage.
  3. Product Release: The resulting oligosaccharides or monomers are released from the enzyme's active site.

Studies have shown that certain metal ions can influence chitinase activity, either enhancing or inhibiting its function depending on their concentration and type .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chitinases are typically soluble in aqueous solutions and exhibit optimal activity at specific pH levels (commonly between pH 6-8) and temperatures (often around 35-50 °C). Key properties include:

  • Molecular Weight: Varies widely among different sources (e.g., 230 kDa for one bacterial strain).
  • pH Stability: Enzymes maintain activity over a range of pH levels but may denature outside their optimal range.
  • Thermal Stability: Chitinases often retain activity after brief exposure to elevated temperatures but may lose functionality at prolonged high temperatures .
Applications

Scientific Uses

Chitinase has numerous applications across various fields:

  • Agriculture: Utilized as a biopesticide to control fungal infections in crops by degrading fungal cell walls.
  • Medicine: Investigated for potential therapeutic uses in treating fungal infections or enhancing immune responses.
  • Waste Management: Employed in bioremediation processes to break down chitinous waste materials from seafood processing or insect exoskeletons.

Research continues to explore novel applications for chitinases in biotechnology, particularly in developing environmentally friendly pest control methods and enhancing agricultural productivity .

Structural Biology and Molecular Architecture of Chitinases

Catalytic Domain Organization in Glycosyl Hydrolase Families 18 and 19

TIM-Barrel Fold and Substrate-Binding Cleft Topology in GH18 Chitinases

Glycoside Hydrolase Family 18 (GH18) chitinases feature a conserved catalytic domain characterized by a triosephosphate isomerase (TIM)-barrel fold. This (β/α)₈-barrel structure forms a deep substrate-binding cleft or tunnel that accommodates the linear chitin polymer. The catalytic machinery centers on a conserved DxDxE motif, where the glutamate residue acts as a proton donor in a substrate-assisted mechanism. Here, the substrate's N-acetyl group participates in catalysis, forming an oxazolinium ion intermediate [1] [4]. The topology of the binding cleft varies significantly between subfamilies: Subfamily A enzymes (e.g., Serratia marcescens ChiA, Bacillus thuringiensis ChiA74) possess a deep, partially enclosed tunnel due to the presence of a chitinase insertion domain (CID), enabling processive movement along crystalline chitin. In contrast, Subfamilies B and C exhibit shallower clefts [4] [6]. Key aromatic residues (e.g., tryptophan) line the cleft, forming stacking interactions with N-acetylglucosamine (GlcNAc) rings that guide substrate positioning and facilitate processivity [4] [9].

Lysozyme-Like α-Helical Domains in GH19 Chitinases

GH19 chitinases, predominantly found in plants, bacteria (Streptomyces spp.), and some viruses, adopt a distinct structural fold resembling lysozyme. Unlike the TIM-barrel of GH18, the catalytic domain of GH19 chitinases is dominated by α-helices forming a double-lobed structure. This architecture creates a deep substrate-binding cleft specialized for hydrolyzing the β-1,4-glycosidic bonds in chitin [6] [8]. The catalytic mechanism differs fundamentally from GH18, employing a single-displacement hydrolytic reaction where a conserved glutamic acid residue acts as the direct proton donor (inverting mechanism). A hallmark sequence motif ([FHY]-G-R-G-[AP]-ζ-Q-[IL]-[ST]-[FHYW]-[HN]-[FY]-[NY], where ζ is a hydrophilic residue) defines the active site [8]. GH19 enzymes often possess an N-terminal chitin-binding domain (CBD) (Class IA/I) crucial for targeting insoluble chitin substrates [8].

Table 1: Comparative Features of GH18 and GH19 Catalytic Domains

FeatureGH18 FamilyGH19 Family
Core Fold(β/α)₈ TIM-barrelLysozyme-like α-helical
Catalytic MechanismSubstrate-assisted (retaining)Direct displacement (inverting)
Conserved MotifDxDxE[FHY]-G-R-G-[AP]-ζ-Q-[IL]-[ST]-[FHYW]-[HN]-[FY]-[NY]
Key Catalytic ResidueGlutamate (proton donor)Glutamate (proton donor)
Typical OriginBacteria, Fungi, Animals, Viruses, Some PlantsPlants, Streptomyces Bacteria, Some Viruses
Substrate Binding CleftDeep tunnel (Subfamily A) or open cleft (B/C)Deep, narrow cleft

Multi-Domain Assemblies in Modular Chitinases

Role of Chitin-Binding Domains (CBDs) and Fibronectin Type III Domains

Many bacterial and fungal GH18 chitinases are modular enzymes comprising catalytic domains (CDs) fused to auxiliary domains via linker peptides. Chitin-Binding Domains (CBDs), typically belonging to CBM family 5, 12, or 14, are small modules rich in aromatic and polar residues. They bind specifically to crystalline chitin via hydrophobic stacking and hydrogen bonding, localizing the enzyme to the insoluble substrate and disrupting crystalline lattices. Bacillus thuringiensis ChiA74 activity assays demonstrate the CBD's critical role: While deletion of its CBD (ChiA74Δsp-60) minimally impacted hydrolysis of soluble colloidal chitin, activity against highly crystalline chitin dropped by 55% compared to the full-length enzyme (ChiA74Δsp) [4] [7] [9]. Similarly, Serratia marcescens ChiA mutants lacking its N-terminal CBD showed drastically reduced activity on β-chitin microfibrils [9].

Fibronectin Type III (FnIII) domains are immunoglobulin-like β-sandwich folds commonly found inserted between the CD and CBD in bacterial chitinases (e.g., B. thuringiensis ChiA74, S. marcescens ChiA, B. circulans ChiA1). While not directly binding chitin, they act as rigid spacers, optimally positioning the CBD relative to the CD. Mutational studies in S. marcescens ChiA suggest FnIII domains also contribute to protein stability and may influence processivity by maintaining the architecture of the substrate-binding groove [1] [4] [9]. Deletion of the FnIII domain in ChiA74 (ChiA74Δsp-50) reduced activity on crystalline chitin by 50% compared to full-length enzyme [4] [7].

Insertion Domains (CIDs) and Their Impact on Substrate Processivity

A defining feature of GH18 Subfamily A chitinases is the Chitinase Insertion Domain (CID), an ~80-100 amino acid α+β module inserted between strands β7 and β8 of the TIM-barrel fold. The CID forms one wall of the substrate-binding cleft, effectively deepening it into a tunnel-like structure crucial for processivity. This domain exhibits a conserved FKBP-like fold and contains two signature motifs: YxR and [E/D]xx[V/I]. Structural and mutational analyses reveal these motifs participate in substrate interactions via hydrogen bonding and van der Waals contacts [4] [10]. Deletion of the CID in Serratia marcescens ChiA resulted in a significantly shallower substrate-binding cleft, reduced thermal stability, decreased specific activity, and loss of processive movement on long-chain chitin substrates [4]. CID deletion mutants also showed altered product profiles and reduced efficiency on crystalline chitin [10]. The CID's structural integrity, maintained by a hydrophobic core and disulfide bonds (e.g., C348-C359 in B. thuringiensis ChiA74), is essential for its function in guiding the chitin chain through the catalytic tunnel during processive hydrolysis [4] [7].

Structural Dynamics and Ligand-Induced Conformational Changes

Chitinase function is intimately linked to conformational flexibility. High-resolution structural studies of ligand-bound and ligand-free states, combined with molecular dynamics simulations, reveal significant dynamics:

  • Substrate-Induced "Clamping": Upon binding chito-oligosaccharides (e.g., NAG₆), the CID and flexible loops surrounding the catalytic cleft in GH18 enzymes undergo conformational shifts. This movement effectively "clamps down" on the substrate, creating a more enclosed tunnel. In Trichoderma harzianum Chit42 (GH18), this involves a dynamic "on-off" binding process where the CID transiently opens and closes, facilitating the productive sliding of the polymer chain and processive cleavage [5] [10].
  • Aromatic Residue "Switching": Key aromatic residues (e.g., Tyr172 in Chit42) act as conformational switches. In the substrate-bound state, they engage in stacking interactions with GlcNAc rings. Upon product formation (e.g., NAG₂), these residues flip or rotate, weakening product affinity and facilitating expulsion from the +1 and +2 subsites, thereby enabling processive cycling [5].
  • Subsite Cooperativity and Processivity: The affinity and dynamics of individual subsites (-n to +n) govern processivity. Studies on S. marcescens ChiA demonstrate that mutations in the -3 subsite (e.g., Trp167Ala) not only reduce binding affinity at that site but also disrupt the precise positioning of N-acetyl groups upstream towards the catalytic center (-1 subsite). This disrupts the intricate hydrogen-bonding network essential for catalysis and processive movement. Furthermore, evidence suggests the existence of a previously underestimated +3 subsite with significant affinity, which may promote initial endo-activity by anchoring internal regions of long chains and/or assist in expelling dimeric products during processive runs [10].

Table 2: Key Structural Dynamics in Processive GH18 Chitinases

Dynamic ElementConformational ChangeFunctional ConsequenceExperimental Evidence
CID & Catalytic Cleft LoopsMovement towards substrate ("Clamping")Creates enclosed tunnel; Enhances substrate affinityCrystal structures (holo vs. apo); Ensemble refinement MD [5]
Key Aromatic ResiduesRing flipping/rotation (e.g., Tyr)Switches between substrate-binding and product-release statesTrapped enzyme-product complexes; Mutagenesis (activity loss) [5]
-3 Subsite (e.g., Trp167)Stabilization via GlcNAc stackingRigidifies backbone; Positions N-acetyl groups for -1 site catalysisTrp167Ala mutant: Reduced activity, altered kinetics [10]
Putative +3 SubsiteBinding to internal GlcNAc moietiesAnchors chain for endo-cleavage initiation; Aids product expulsionSubstrate affinity measurements; Kinetic analysis [10]

The interplay between these dynamic elements – CID motion, loop flexibility, aromatic residue switching, and subsite cooperativity – orchestrates the efficient, processive degradation of crystalline chitin, a feat critical for both biological nutrient acquisition and biotechnological chitin waste processing [5] [10].

Properties

Product Name

Chitinase

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